Oleanolic acid methyl ester; Virgaureagenin B methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl oleanolate can be synthesized through the esterification of oleanolic acid. The process typically involves the reaction of oleanolic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction yields methyl oleanolate as the primary product.
Industrial Production Methods: Industrial production of methyl oleanolate follows similar principles but on a larger scale. The process involves the extraction of oleanolic acid from plant sources, followed by its esterification with methanol. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl oleanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: It exhibits significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of methyl oleanolate involves its interaction with various molecular targets and pathways. It exerts its effects through:
Anti-inflammatory Pathways: Inhibition of pro-inflammatory cytokines and enzymes.
Antioxidant Mechanisms: Scavenging of free radicals and enhancement of antioxidant enzyme activities.
Anticancer Pathways: Induction of apoptosis and inhibition of cell proliferation in cancer cells
Comparison with Similar Compounds
Methyl oleanolate is compared with other similar compounds, such as:
Oleanolic Acid: The parent compound from which methyl oleanolate is derived. It shares similar biological activities but differs in its esterified form.
Maslinic Acid: Another pentacyclic triterpenoid with an additional hydroxyl group at the C-2 position. It exhibits similar bioactivities but with distinct pharmacokinetic properties.
Ursolic Acid: A structurally related triterpenoid with similar therapeutic potentials but differing in its hydroxylation pattern
Properties
Molecular Formula |
C31H50O3 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
methyl (4aS,6aS,6bR,12aR)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3/t21?,22?,23?,24?,28-,29+,30+,31-/m0/s1 |
InChI Key |
BTXWOKJOAGWCSN-WHWRWJLKSA-N |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C |
Origin of Product |
United States |
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